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Compound of Interest

Compound Name: Dimethyl-phenyl-silane

Cat. No.: B7799541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of dimethyl-phenyl-silane in

various chemical reactions, supported by experimental data. We will delve into its kinetic

behavior in oxidation, hydrosilylation, and thermal decomposition reactions, comparing it with

alternative silanes where data is available. Detailed experimental methodologies for key

analyses are also provided.

Data Presentation: A Quantitative Comparison
The following tables summarize the key kinetic parameters for dimethyl-phenyl-silane and

comparable compounds in different reaction types.

Table 1: Catalytic Oxidation of Silanes to Silanols
The oxidation of silanes to silanols is a fundamental transformation in silicon chemistry. The

choice of catalyst significantly influences the reaction kinetics.
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Silane Catalyst Oxidant Solvent
Temperat
ure (°C)

Yield (%) Notes

Dimethyl-

phenyl-

silane

CuCo-DAC H₂O - - up to 98

Activation

energy is

significantl

y lower

than with

single-

atom

catalysts.

[1]

Dimethyl-

phenyl-

silane

Manganes

e Complex
H₂O₂ - - -

Proceeds

under

neutral

conditions.

Various

Functional

Silanes

CuCo-DAC H₂O - - up to 98

High

selectivity

(99%).[1]

Diethylsilan

e
CuCo-DAC H₂O - - 89

Converted

to the

correspond

ing

silanediol.

[1]

Di-tert-

butylsilane
CuCo-DAC H₂O - - 91

Converted

to the

correspond

ing

silanediol.

[1]

Table 2: Comparative Reactivity in Catalytic
Hydrosilylation
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Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a versatile reaction.

The reactivity of the silane is highly dependent on the catalyst and the substituents on the

silicon atom.

Catalyst System Substrate Silane Reactivity Order

Rhodium-catalyzed Alkenes

2-Pyridyldimethylsilane >>

Dimethyl-phenyl-silane, 3-

Pyridyldimethylsilane, 4-

Pyridyldimethylsilane

Platinum-catalyzed Alkenes

Dimethyl-phenyl-silane, 3-

Pyridyldimethylsilane >> 4-

Pyridyldimethylsilane > 2-

Pyridyldimethylsilane

Note: This table presents a qualitative comparison of reactivity based on available literature.

Quantitative rate constants under identical conditions were not available for a direct

comparison.

Table 3: Kinetic Parameters for the Thermal
Decomposition of Phenylhydrosilanes
The thermal stability of silanes is a critical parameter in many applications. The following data

presents the kinetic parameters for the second-order bimolecular pyrolysis of various

phenylhydrosilanes. A clear trend of increasing activation energy with an increasing number of

phenyl groups is observed.

Silane
Activation Energy
(kcal/mol)

Frequency Factor
(L/mol·min)

Monophenylsilane 39.9 10¹⁴·⁷

Diphenylsilane 58 10¹⁸

Triphenylsilane 70.1 10¹⁶
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Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and

extension of these kinetic studies.

Kinetic Analysis of Catalytic Silane Oxidation via Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for monitoring the conversion of dimethyl-phenyl-silane to

dimethyl-phenyl-silanol in the presence of a catalyst.

Objective: To determine the reaction rate by quantifying the disappearance of the reactant and

the appearance of the product over time.

Materials and Equipment:

Dimethyl-phenyl-silane

Selected catalyst (e.g., Manganese complex)

Hydrogen peroxide (30% aqueous solution)

Solvent (e.g., tert-Butanol)

Internal standard (e.g., Dodecane)

Reaction vessel with temperature control and magnetic stirring

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Syringes for sampling

Quenching solution (e.g., cold diethyl ether)

Procedure:

Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known amount of

dimethyl-phenyl-silane and the internal standard in the chosen solvent.
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Initiation: Add the catalyst to the reaction mixture and allow it to equilibrate. Initiate the

reaction by adding the oxidant (e.g., H₂O₂). Start a timer immediately.

Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a

small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a

quenching solution to stop the reaction.

GC-MS Analysis:

Inject a small volume of the quenched sample into the GC-MS.

Use a suitable capillary column (e.g., DB-5MS) and a temperature program that effectively

separates the reactant, product, and internal standard.

The mass spectrometer should be operated in full scan mode to confirm the identity of the

peaks based on their mass spectra.

Data Analysis:

Integrate the peak areas of the reactant, product, and internal standard in the

chromatograms.

Calculate the concentration of the reactant and product at each time point relative to the

constant concentration of the internal standard.

Plot the concentration of the reactant and product as a function of time to determine the

reaction rate and order.

Monitoring Hydrosilylation Kinetics by In-Situ FT-IR
Spectroscopy
This protocol describes the use of in-situ Fourier Transform Infrared (FT-IR) spectroscopy to

monitor the real-time progress of a hydrosilylation reaction.
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Objective: To continuously measure the concentration of reactants and products by monitoring

the changes in their characteristic infrared absorption bands.

Materials and Equipment:

Dimethyl-phenyl-silane

Alkene or alkyne substrate

Hydrosilylation catalyst (e.g., Karstedt's catalyst)

Anhydrous solvent (e.g., Toluene)

Reaction vessel equipped with an in-situ FT-IR probe (e.g., ATR probe)

FT-IR spectrometer

Software for data acquisition and analysis

Procedure:

Background Spectrum: Record a background spectrum of the solvent at the desired reaction

temperature.

Reaction Setup: Charge the reaction vessel with the solvent, alkene/alkyne substrate, and

dimethyl-phenyl-silane.

Data Acquisition: Immerse the in-situ FT-IR probe into the reaction mixture and begin

continuous spectral acquisition.

Reaction Initiation: Inject the catalyst into the reaction mixture to start the hydrosilylation.

Monitoring: Monitor the reaction progress by observing the decrease in the intensity of the

Si-H stretching band (around 2100-2200 cm⁻¹) of the dimethyl-phenyl-silane and the C=C

stretching band of the alkene (around 1640 cm⁻¹), and the appearance of new bands

corresponding to the product.

Data Analysis:
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Generate concentration profiles for the reactants and products by relating the absorbance

at specific wavenumbers to concentration using Beer-Lambert law (calibration may be

required).

Plot the concentration versus time data to determine the reaction kinetics.

Kinetic Study of Thermal Decomposition of
Phenylsilanes
This protocol outlines a method for studying the gas-phase pyrolysis of phenylsilanes to

determine their thermal stability and decomposition kinetics.

Objective: To determine the rate constants and activation parameters for the thermal

decomposition of phenylsilanes.

Materials and Equipment:

Phenylsilane (e.g., Dimethyl-phenyl-silane)

Inert carrier gas (e.g., Argon)

Pyrolysis reactor (e.g., quartz tube furnace) with precise temperature control

Gas handling system for introducing the silane into the reactor

Analytical system for product analysis (e.g., Gas Chromatography-Mass Spectrometry or FT-

IR spectroscopy)

Procedure:

System Preparation: Heat the pyrolysis reactor to the desired temperature and purge with an

inert gas to remove air and moisture.

Sample Introduction: Introduce a known concentration of the phenylsilane vapor into the

reactor using the inert carrier gas at a controlled flow rate.

Pyrolysis: Allow the silane to decompose in the heated zone of the reactor. The residence

time in the reactor is controlled by the flow rate and the reactor volume.
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Product Analysis:

Direct the effluent from the reactor to the analytical system.

Use GC-MS to separate and identify the decomposition products.

Alternatively, use FT-IR to monitor the disappearance of the reactant and the appearance

of key products in the gas phase.

Kinetic Analysis:

Perform experiments at a range of temperatures.

Determine the rate of decomposition at each temperature by measuring the extent of

conversion as a function of residence time.

Plot the natural logarithm of the rate constant (ln k) versus the inverse of the temperature

(1/T) (Arrhenius plot) to determine the activation energy (Ea) and the pre-exponential

factor (A).

Visualizations
Logical Workflow for Kinetic Analysis of Dimethyl-
phenyl-silane Reactions
Caption: Experimental workflow for the kinetic analysis of dimethyl-phenyl-silane reactions.

Generalized Catalytic Cycle for Hydrosilylation
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Caption: A simplified signaling pathway for a metal-catalyzed hydrosilylation reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7799541#kinetic-studies-of-dimethyl-phenyl-silane-
reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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